molecular formula C10H18N2O3 B2387666 2-(Cyclopropylcarbamoylamino)-4-methylpentanoic acid CAS No. 956434-96-1

2-(Cyclopropylcarbamoylamino)-4-methylpentanoic acid

Cat. No.: B2387666
CAS No.: 956434-96-1
M. Wt: 214.265
InChI Key: VJZINYIGTFCCME-UHFFFAOYSA-N
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Description

2-(Cyclopropylcarbamoylamino)-4-methylpentanoic acid is a synthetic organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopropylcarbamoyl group attached to an amino acid backbone, making it a versatile molecule for research and industrial purposes.

Scientific Research Applications

2-(Cyclopropylcarbamoylamino)-4-methylpentanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein binding.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific compound and its intended use or target within a biological system .

Safety and Hazards

The safety and hazards associated with a compound are typically determined through rigorous testing and are often included in a compound’s Material Safety Data Sheet (MSDS). This includes information on the compound’s toxicity, flammability, reactivity, and potential health effects .

Future Directions

The future directions of a compound’s research would depend on its potential applications. This could include further studies to better understand its properties, the development of synthesis methods, or exploration of its potential uses in various industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylcarbamoylamino)-4-methylpentanoic acid typically involves the reaction of cyclopropyl isocyanate with 4-methylpentanoic acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylcarbamoylamino)-4-methylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the cyclopropylcarbamoyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted carbamoyl derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclopropylcarbamoylamino)-4-methylpentanoic acid
  • 2-(Cyclopropylcarbamoylamino)-4-ethylpentanoic acid
  • 2-(Cyclopropylcarbamoylamino)-4-propylpentanoic acid

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the cyclopropylcarbamoyl group enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(cyclopropylcarbamoylamino)-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-6(2)5-8(9(13)14)12-10(15)11-7-3-4-7/h6-8H,3-5H2,1-2H3,(H,13,14)(H2,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJZINYIGTFCCME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)NC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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